Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C38H32N4O6 and a molecular weight of 640.702 g/mol . This compound is notable for its intricate structure, which includes a pyrazole ring, a nitrophenyl group, and a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis and confirming the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate include:
- Dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a nitrophenyl group and a pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs .
Biological Activity
Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula : C33H28N2O7
- Molecular Weight : 564.56 g/mol
- Structural Features : The compound includes a dihydropyridine core, nitrophenyl groups, and multiple ester functionalities which are significant for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : Many dihydropyridine derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways including the modulation of oxidative stress and inhibition of cell proliferation.
Antimicrobial Activity
Compounds containing pyrazole and pyridine moieties have shown promising antimicrobial activity:
- In vitro Studies : Similar derivatives demonstrated significant antibacterial effects against various strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Synthesis and Evaluation of Dihydropyridine Derivatives :
- Antimicrobial Testing :
Table 1: Biological Activity Summary of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Anticancer | 5.0 | |
Compound B | Antimicrobial | 10.0 | |
Compound C | Antioxidant | 15.0 |
Table 2: Structural Characteristics of Dibenzyl Derivatives
Property | Value |
---|---|
Molecular Weight | 564.56 g/mol |
LogP | 5.12 |
Solubility | Soluble in DMSO |
Properties
Molecular Formula |
C38H32N4O6 |
---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H32N4O6/c1-25-33(37(43)47-23-27-13-6-3-7-14-27)35(34(26(2)39-25)38(44)48-24-28-15-8-4-9-16-28)32-22-41(30-18-10-5-11-19-30)40-36(32)29-17-12-20-31(21-29)42(45)46/h3-22,35,39H,23-24H2,1-2H3 |
InChI Key |
OGKUEMNHFGODIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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